[(Chloromethyl)sulfanyl]cyclohexane
CAS No.: 68483-71-6
Cat. No.: VC3812911
Molecular Formula: C7H13ClS
Molecular Weight: 164.7 g/mol
* For research use only. Not for human or veterinary use.
![[(Chloromethyl)sulfanyl]cyclohexane - 68483-71-6](/images/structure/VC3812911.png)
Specification
CAS No. | 68483-71-6 |
---|---|
Molecular Formula | C7H13ClS |
Molecular Weight | 164.7 g/mol |
IUPAC Name | chloromethylsulfanylcyclohexane |
Standard InChI | InChI=1S/C7H13ClS/c8-6-9-7-4-2-1-3-5-7/h7H,1-6H2 |
Standard InChI Key | UAWFPBICPLHLCY-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)SCCl |
Canonical SMILES | C1CCC(CC1)SCCl |
Introduction
Chemical Identity and Structural Characteristics
[(Chloromethyl)sulfanyl]cyclohexane is a monocyclic aliphatic compound with the molecular formula C7H13ClS and a molecular weight of 164.70 g/mol . Its structure consists of a cyclohexane ring substituted with a sulfanyl group (-S-) bonded to a chloromethyl (-CH2Cl) side chain. Key identifiers and synonyms include:
Property | Value | Source |
---|---|---|
CAS No. | 68483-71-6 | |
IUPAC Name | [(Chloromethyl)sulfanyl]cyclohexane | |
Synonyms | Chloromethyl cyclohexyl sulfide | |
Molecular Formula | C7H13ClS | |
Exact Mass | 164.0426 Da |
The compound’s XLogP3-AA value of 3.4 indicates significant lipophilicity, favoring solubility in organic solvents over water . Its rotatable bond count of 2 (associated with the chloromethyl and sulfanyl groups) suggests moderate conformational flexibility .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of [(chloromethyl)sulfanyl]cyclohexane typically involves nucleophilic substitution or thiol-alkylation reactions. A plausible route involves reacting cyclohexanethiol with chloromethyl chloride under basic conditions:
This method parallels the preparation of analogous sulfides, where thiolate ions act as nucleophiles toward chloromethylating agents . Alternative approaches may utilize Grignard reagents or transition metal-catalyzed couplings to form the S–C bond, though specific protocols for this compound remain undocumented in the literature .
Challenges and Optimization
The reaction’s exothermic nature necessitates controlled temperature and stoichiometry to minimize side products such as disulfides or over-alkylated derivatives. Purification often involves distillation or chromatography, given the compound’s moderate volatility (predicted boiling point: ~200–220°C).
Physicochemical and Computational Properties
Key Physicochemical Parameters
PubChem-derived data provide insights into its stability and reactivity :
Property | Value | Method of Calculation |
---|---|---|
Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |
Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 |
Topological Polar Surface Area | 25.3 Ų | PubChem |
Heavy Atom Count | 9 | PubChem |
The absence of hydrogen bond donors and low polar surface area align with its hydrophobic behavior.
Spectroscopic Signatures
While experimental spectra are unavailable, computational predictions suggest:
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IR: Strong C-S stretching vibrations at ~670 cm⁻¹ and C-Cl stretches at ~750 cm⁻¹.
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NMR: Cyclohexane protons resonate at δ 1.4–2.0 ppm (¹H), with the chloromethyl group appearing as a triplet near δ 3.7 ppm (¹H) and δ 45 ppm (¹³C).
Applications and Industrial Relevance
Pharmaceutical Intermediate
The chloromethyl group’s electrophilicity makes [(chloromethyl)sulfanyl]cyclohexane a candidate for alkylating agents in drug synthesis. For example, it could introduce sulfur-containing moieties into target molecules, enhancing bioavailability or modulating receptor binding .
Agrochemical Uses
In agrochemistry, sulfides often serve as precursors to herbicides or fungicides. The compound’s lipophilicity may facilitate membrane penetration in plant pathogens, though specific studies are lacking.
Polymer Chemistry
The sulfide group’s radical scavenging properties could stabilize polymers against oxidation. Potential applications include antioxidant additives in rubber or plastics.
Toxicity and Environmental Considerations
Environmental Fate
High lipophilicity (logP = 3.4) suggests a propensity for bioaccumulation in aquatic organisms. Degradation pathways likely involve hydrolysis of the chloromethyl group or oxidation to sulfoxides/sulfones, though kinetic data are unavailable.
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